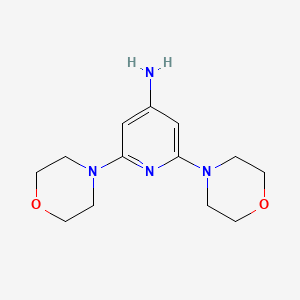

2,6-Dimorpholin-4-ylpyridin-4-amine

Description

Contextualization of Pyridine (B92270) Derivatives in Medicinal Chemistry and Materials Science

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a fundamental scaffold in a vast array of functional molecules. rsc.orgnih.gov In medicinal chemistry, the pyridine ring is a privileged structure, found in numerous FDA-approved drugs. rsc.orgnih.gov Its ability to form hydrogen bonds, act as a bioisostere of a phenyl ring, and its facile functionalization make it a cornerstone in the design of therapeutic agents. nih.gov Pyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comnih.gov

In the field of materials science, pyridine derivatives are integral to the development of advanced materials. Their electronic properties and ability to coordinate with metal ions make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis. nih.govresearchgate.net The incorporation of pyridine units can influence the mesomorphic and photophysical properties of liquid crystals and polymers. nih.govyufengchemicals.com

Overview of Heterocyclic Systems Bearing Morpholine (B109124) Moieties

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is another crucial pharmacophore in drug discovery. nih.govwikipedia.org Its presence in a molecule can enhance pharmacological potency and modulate pharmacokinetic properties. nih.govnih.gov The morpholine moiety is known to improve water solubility and metabolic stability, making it a desirable feature in the design of new drug candidates. nih.govnih.gov This heterocycle is found in a variety of approved drugs, highlighting its importance in medicinal chemistry. wikipedia.orgresearchgate.net

Structural Significance of 2,6-Dimorpholin-4-ylpyridin-4-amine within Aminopyridine Architectures

The structure of this compound is a compelling example of the convergence of key heterocyclic systems. It is built upon a 4-aminopyridine (B3432731) core, a structure known for its biological applications, including its role as a potassium channel blocker. nih.gov The defining feature of this compound is the substitution at the 2 and 6 positions of the pyridine ring with morpholine groups.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 2,6-Dimethylpyridin-4-amine | C7H10N2 | 122.17 | 1.3 |

| 6-(Morpholino)pyridin-3-amine | C9H13N3O | 179.22 | 0.3 |

| 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride | C11H19Cl2N3O | 280.19 | Not Available |

Research Findings on Related Structures

Recent research has focused on the synthesis and characterization of various substituted aminopyridines and morpholine-containing compounds, highlighting their potential in different fields. For instance, studies on aminopyridine derivatives have explored their use as inhibitors of multidrug-resistant bacteria and their role in the formation of supramolecular structures through hydrogen bonding. nih.govresearchgate.net The synthesis of complex pyridine derivatives often involves multi-step reactions, and optimizing these synthetic routes is a key area of investigation. acs.orgscispace.com

Similarly, the development of novel synthetic methods for morpholine derivatives is an active area of research, driven by the demand for these structures in drug discovery. researchgate.netchemrxiv.org The incorporation of morpholine can significantly impact the biological activity of a parent molecule, as seen in the development of various kinase inhibitors. nih.gov

The specific compound, this compound, with its unique combination of a 4-aminopyridine core and two morpholine substituents, represents a molecule with potential for further investigation in both medicinal and materials science contexts. Its structural features suggest a rich chemistry and a potential for diverse applications, warranting more detailed studies into its synthesis, properties, and potential uses.

Properties

IUPAC Name |

2,6-dimorpholin-4-ylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c14-11-9-12(16-1-5-18-6-2-16)15-13(10-11)17-3-7-19-8-4-17/h9-10H,1-8H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQNNRDOLYXCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=N2)N3CCOCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293730 | |

| Record name | 2,6-Di-4-morpholinyl-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075215-74-5 | |

| Record name | 2,6-Di-4-morpholinyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075215-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-4-morpholinyl-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2,6-Dimorpholin-4-ylpyridin-4-amine

The traditional and most well-documented synthesis of this compound hinges on the functionalization of readily available pyridine (B92270) precursors.

Synthesis from Halogenated Pyridine Precursors

The primary and most direct route to this compound involves the use of a dihalogenated pyridine as the starting material. Specifically, 2,6-dichloro-4-aminopyridine is a key intermediate in this process. researchgate.netdntb.gov.ua The synthesis of this precursor itself begins with the oxidation of 2,6-dichloropyridine (B45657) to its N-oxide derivative, which then undergoes nitration followed by a reduction to yield 4-amino-2,6-dichloropyridine (B16260). dntb.gov.ua This halogenated intermediate provides the necessary electrophilic sites on the pyridine ring for subsequent reactions.

Key Nucleophilic Aromatic Substitution Reactions

The core of the established synthesis is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org In this key step, the chlorine atoms at the 2 and 6 positions of the 4-amino-2,6-dichloropyridine are displaced by the incoming nucleophile, morpholine (B109124). Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups, a role fulfilled by the pyridine nitrogen and the chloro substituents. wikipedia.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a stabilized intermediate known as a Meisenheimer complex, before the halide is expelled to restore aromaticity. wikipedia.org Pyridine and its derivatives are particularly reactive in SNAr reactions, especially when substitution occurs at the ortho and para positions relative to the ring nitrogen, as this allows for effective delocalization and stabilization of the negative charge in the intermediate. wikipedia.orgyoutube.com

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the nucleophilic aromatic substitution for synthesizing aminopyridine derivatives can be significantly influenced by the reaction conditions. Research into similar SNAr reactions on nitrogen-containing heterocycles has demonstrated that various parameters can be fine-tuned to improve yields and reaction times. nih.gov For instance, the choice of solvent is critical. Polyethylene glycol (PEG-400) has been identified as an effective and environmentally friendlier solvent for such transformations, allowing for rapid reactions and good to excellent yields (often in the range of 70-99%) at elevated temperatures (e.g., 120 °C). nih.gov The nature of the nucleophile also plays a significant role; aliphatic amines like morpholine are generally more nucleophilic than aromatic amines, leading to higher reaction efficiency. nih.gov While specific optimization data for this compound is not extensively detailed in the provided results, the principles from analogous systems suggest that heating the reaction mixture, potentially with a suitable base to scavenge the generated HCl, is standard practice.

| Parameter | Condition | Effect on SNAr Reactions |

| Solvent | PEG-400 | Effective, environmentally friendly, allows for rapid reaction times. nih.gov |

| Temperature | 120 °C | Promotes reaction, ensures solubility of reactants. nih.gov |

| Nucleophile | Aliphatic amines (e.g., morpholine) | Generally more reactive than aromatic amines, leading to higher yields. nih.gov |

| Substrate | Halogenated pyridines | Activated for nucleophilic attack, especially with electron-withdrawing groups. wikipedia.org |

Novel Synthetic Approaches to this compound and its Analogues

While the SNAr reaction is a robust method, modern synthetic chemistry offers alternative strategies that can provide access to a wider range of analogues and potentially more efficient synthetic routes.

Application of Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and offer powerful alternatives for forming carbon-nitrogen bonds. nih.gov For the synthesis of 2,6-diaminopyridine (B39239) derivatives, palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings have been effectively utilized to functionalize pyridine rings. nih.govmdpi.comresearchgate.net For instance, the Suzuki-Miyaura coupling can be used to arylate 6-chloro-2,4-diaminopyrimidines, a related heterocyclic system, using various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. researchgate.net These methods allow for the modular assembly of complex molecules from discrete building blocks. nih.gov While direct application to this compound is not explicitly detailed, the extensive use of these reactions for creating substituted aminopyridines suggests their high potential in synthesizing this compound and its analogues, possibly starting from a different set of precursors. nih.govmdpi.com

| Cross-Coupling Reaction | Catalyst/Reagents | Application |

| Suzuki-Miyaura | Pd(OAc)₂/SPhos, K₃PO₄ | Synthesis of aza- and diazaindoles from chloroamino-N-heterocycles. mdpi.com |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Derivatization of 6-chloro-2,4-diaminopyrimidines and triazines. researchgate.net |

| Sonogashira | Pd(PPh₃)₄/CuI | Synthesis of substituted azaindoles from diiodoaminopyridine. mdpi.com |

Design of Convergent and Divergent Synthetic Strategies

Modern synthetic planning increasingly employs convergent and divergent strategies to efficiently generate libraries of related compounds for various applications. wikipedia.org

Convergent Synthesis: This approach involves synthesizing separate fragments of a complex molecule and then joining them together in the later stages. For a molecule like this compound, a convergent approach might involve preparing a 4-amino-2,6-disubstituted pyridine core and then coupling it with morpholine derivatives.

Divergent Synthesis: This strategy starts from a central core molecule that is sequentially reacted to create a library of diverse compounds. wikipedia.org A common starting point could be a multiply functionalized pyridine, from which a variety of analogues of this compound could be generated by reacting it with different amines or other nucleophiles. researchgate.netrsc.org This is particularly useful in medicinal chemistry for exploring structure-activity relationships. For example, a three-component reaction involving α-cyanoketones, carboxaldehydes, and guanidines has been used to build a library of 2-amino-4,6-disubstituted-pyrimidine derivatives, showcasing a divergent approach to a related heterocyclic system. nih.gov Such strategies allow for the rapid generation of molecular diversity from a common intermediate. wikipedia.org

Green Chemistry Considerations in Synthesis

The growing emphasis on environmentally benign chemical processes has spurred the development of green synthetic routes for heterocyclic compounds. For a molecule like this compound, several green chemistry principles can be applied to its synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key approach is the utilization of microwave-assisted synthesis . This technique can significantly accelerate reaction times for the construction of the pyridine ring and the introduction of the morpholine substituents, often leading to higher yields and cleaner reaction profiles compared to conventional heating. For instance, the synthesis of substituted pyridines has been shown to be more efficient under microwave irradiation. researchgate.net

Another green strategy involves the use of environmentally friendly solvents . Traditional organic syntheses often rely on volatile and toxic solvents. Replacing these with greener alternatives such as water, ethanol, or supercritical fluids can drastically reduce the environmental impact. The synthesis of some pyridine derivatives has been successfully achieved in aqueous media. researchgate.net

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules. A hypothetical MCR for the synthesis of the this compound core could involve the one-pot condensation of a suitable 1,3-dicarbonyl compound, an enamine or an active methylene (B1212753) nitrile, and a morpholine-containing building block, potentially catalyzed by a reusable solid acid or base. This approach minimizes intermediate isolation steps, thereby saving time, energy, and resources.

| Green Chemistry Approach | Potential Advantages for Synthesis | Representative Conditions (Hypothetical) |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, fewer byproducts. | Reaction of a dihalopyridine with morpholine under microwave irradiation at 120-150 °C for 10-30 minutes. |

| Use of Greener Solvents | Reduced toxicity and environmental pollution. | Synthesis in water or ethanol/water mixtures, potentially with a phase-transfer catalyst. |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, time and energy savings. | One-pot reaction of precursors in the presence of a recyclable catalyst like a zeolite or functionalized silica. |

Functional Group Interconversions and Derivatization of the Pyridine Core

The presence of three distinct functional moieties—the pyridine nitrogen, the exocyclic primary amine, and the two morpholine rings—on the this compound scaffold offers numerous possibilities for chemical modification and the creation of diverse derivatives.

The 4-amino group is a key site for functionalization. Its reactivity is influenced by the electron-donating morpholino groups at the 2 and 6 positions, which are expected to increase the electron density on the pyridine ring and enhance the nucleophilicity of the exocyclic amine.

The primary amine can undergo a variety of classical reactions:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would readily form the corresponding amides. This transformation can be used to introduce a wide range of substituents.

Alkylation: The amine can be alkylated using alkyl halides, although controlling the degree of alkylation to avoid over-alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would convert the primary amine to a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups at the 4-position.

Reaction with Halogens: The reaction of 4-aminopyridine (B3432731) with halogens like iodine monochloride (ICl) or bromine (Br2) has been shown to result in the formation of charge-transfer complexes or protonated species, followed by halogenation of the pyridine ring. researchgate.netacs.org For this compound, the increased electron density on the ring would likely favor electrophilic aromatic substitution at the 3 and 5 positions.

| Reaction Type | Reagents and Conditions (Representative) | Expected Product |

| Acylation | Acetyl chloride, pyridine, CH2Cl2, 0 °C to rt | N-(2,6-dimorpholinopyridin-4-yl)acetamide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)3, DCE, rt | N-benzyl-2,6-dimorpholinopyridin-4-amine |

| Diazotization/Sandmeyer | 1. NaNO2, HCl, 0-5 °C; 2. CuBr | 4-bromo-2,6-dimorpholinopyridine |

| Halogenation | N-Bromosuccinimide (NBS), CH3CN, rt | 3-bromo-2,6-dimorpholin-4-ylpyridin-4-amine |

The morpholine rings, while generally stable, can also be targets for chemical modification, although this is often more challenging than derivatizing the exocyclic amine.

Ring Opening: Under harsh acidic or reductive conditions, the morpholine ring can potentially be cleaved. For instance, treatment with a strong Lewis acid could lead to ring opening to afford an amino alcohol derivative. Organocatalytic ring-opening polymerization of N-substituted morpholin-2-ones is a known process, suggesting that under specific catalytic conditions, the morpholine ring could be manipulated. acs.org

Functionalization of the Morpholine Ring: If the morpholine substituents themselves bear functional groups, these can be further elaborated. For example, if a morpholine derivative with a pendant ester or hydroxyl group were used in the initial synthesis, these could be modified post-synthetically. The synthesis of substituted morpholines is an active area of research, with methods available to introduce substituents at various positions on the ring. acs.orgorganic-chemistry.org

Oxidation: The nitrogen atom of the morpholine ring could potentially be oxidized to an N-oxide under controlled conditions using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).

| Modification Type | Reagents and Conditions (Representative) | Potential Outcome |

| Ring Opening | HBr, heat | Formation of a bis(2-(2-bromoethoxy)ethyl)amino pyridine derivative |

| N-Oxidation | m-CPBA, CH2Cl2, rt | Formation of the corresponding mono- or di-N-oxide |

Advanced Spectroscopic and Structural Elucidation

Spectroscopic Techniques for Comprehensive Characterization

A multi-faceted approach utilizing various spectroscopic methods is essential for the unambiguous identification and detailed structural analysis of 2,6-Dimorpholin-4-ylpyridin-4-amine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone technique for determining the connectivity and conformational dynamics of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the chemical environment of each hydrogen atom. Key expected signals would include:

Pyridine (B92270) Ring Protons: The protons on the pyridine ring are expected to appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts and coupling constants would confirm the substitution pattern.

Morpholine (B109124) Ring Protons: The protons of the two morpholine rings would likely appear as complex multiplets due to their diastereotopic nature, arising from the chair conformation of the morpholine ring and restricted rotation around the C-N bonds. These signals would be found in the aliphatic region of the spectrum.

Amino Group Proton: The proton of the primary amine group at the 4-position of the pyridine ring would typically appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Expected signals would include:

Pyridine Ring Carbons: Distinct signals for each carbon atom of the substituted pyridine ring would be observed in the aromatic region.

Morpholine Ring Carbons: The carbon atoms of the morpholine rings would appear in the aliphatic region, and their chemical shifts would be indicative of their proximity to the nitrogen and oxygen atoms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity between the pyridine core and the two morpholine substituents. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations between protons, offering valuable insights into the preferred conformation of the molecule in solution, particularly the orientation of the morpholine rings relative to the pyridine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum under electron ionization (EI) or electrospray ionization (ESI) conditions would offer valuable structural information. The presence of an odd molecular ion peak would be consistent with the presence of an odd number of nitrogen atoms in the molecule. nih.govresearchgate.net Key fragmentation pathways for aminopyridines and morpholine-containing compounds often involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms of the morpholine rings is a common fragmentation pathway for amines. researchgate.net

Loss of Morpholine Ring: Fragmentation involving the loss of one or both morpholine rings would be expected, leading to significant fragment ions.

Pyridine Ring Fragmentation: The stable aromatic pyridine ring would likely remain intact in many fragmentation processes, leading to characteristic ions. nist.govmassbank.euresearchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₄O₂ |

| Molecular Weight | 264.32 g/mol nih.gov |

| Exact Mass | 264.1586 g/mol nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule:

N-H Stretching: The primary amine group (-NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds of the pyridine and morpholine rings would appear in the 1250-1350 cm⁻¹ region.

C-O-C Stretching: The ether linkage within the morpholine rings would give rise to a strong, characteristic C-O-C stretching band, typically around 1100 cm⁻¹.

Aromatic C=C and C=N Stretching: The pyridine ring would show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations often give rise to strong Raman signals, making it a valuable tool for characterizing the pyridine core.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which is useful for identification and quality control purposes. The analysis of these spectra can be further enhanced by computational methods, such as Density Functional Theory (DFT) calculations, to predict vibrational frequencies and aid in the assignment of experimental bands. wikipedia.org

Crystallographic Analysis of this compound and its Related Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Determination of Solid-State Molecular Conformation and Packing

Obtaining suitable single crystals of this compound would allow for its complete structural elucidation in the solid phase. The resulting crystal structure would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular Conformation: The exact conformation of the morpholine rings (typically a chair conformation) and their orientation relative to the central pyridine ring. This would include the dihedral angles between the rings.

Analysis of Intermolecular Interactions within Crystal Lattices

The crystal packing is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, and it would be expected to form hydrogen bonds with acceptor atoms, such as the nitrogen or oxygen atoms of neighboring molecules. The pyridine nitrogen can also act as a hydrogen bond acceptor. nih.gov

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. nih.gov

C-H···π Interactions: Weak hydrogen bonds between C-H bonds and the π-system of the pyridine ring could also contribute to the stability of the crystal lattice. nih.gov

The analysis of these intermolecular interactions is crucial for understanding the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminopyridine (B3432731) |

| 2,6-disubstituted-4-aminopyridine |

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is a preferred method for calculating the ground state properties of molecules, providing a balance between accuracy and computational cost. nih.gov For 2,6-Dimorpholin-4-ylpyridin-4-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(**), would be employed to determine its most stable three-dimensional geometry. nih.govresearchgate.net

This process involves an optimization of the molecule's geometry to find the lowest energy arrangement of its atoms. The key outputs of this calculation are the optimized bond lengths, bond angles, and dihedral angles, which define the molecule's structure. These parameters are crucial for understanding the molecule's stability and shape.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound (Note: This table is illustrative of the data that would be generated from a DFT study.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its lowest energy state. | -X Hartrees |

| Dipole Moment | A measure of the overall polarity of the molecule. | Y Debyes |

| C-N Bond Length (Pyridine-Amino) | The distance between the carbon at position 4 of the pyridine (B92270) ring and the exocyclic nitrogen atom. | ~1.38 Å |

| C-N Bond Length (Pyridine-Morpholine) | The distance between the carbon at position 2 or 6 of the pyridine ring and the morpholine (B109124) nitrogen atom. | ~1.40 Å |

Building upon the optimized geometry from DFT calculations, a molecular orbital (MO) analysis can provide deep insights into the molecule's reactivity. researchgate.net This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and kinetic stability. researchgate.net

Furthermore, analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule. For this compound, the MEP map would likely show negative potential (electron-rich regions) around the nitrogen and oxygen atoms of the morpholine rings and the pyridine nitrogen, indicating sites susceptible to electrophilic attack. The amino group would also influence the charge distribution across the aromatic ring.

Table 2: Illustrative Molecular Orbital and Reactivity Descriptors (Note: This table is illustrative of the data that would be generated.)

| Descriptor | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic properties, molecular modeling and dynamics focus on the physical movements and interactions of atoms and molecules over time.

The this compound molecule possesses considerable flexibility due to the rotatable bonds connecting the two morpholine rings to the central pyridine core. These rings can adopt various spatial orientations, known as conformations. A systematic conformational search would be performed to identify the different low-energy conformers of the molecule. This exploration is vital because the biological activity of a molecule can be highly dependent on its specific three-dimensional shape. nih.gov The results would reveal the most probable shapes the molecule adopts, which is critical information for predicting how it might fit into a protein's binding site.

To investigate how this compound might interact with a biological target, such as a protein kinase or receptor, molecular docking simulations are employed. This technique computationally places the molecule (the ligand) into the binding site of a target protein to predict its preferred orientation and binding mode. mdpi.com

The simulation's output is a "scoring function," which estimates the binding affinity—the strength of the interaction between the ligand and the protein. nih.gov These predictions can identify key interactions, such as hydrogen bonds between the amino group or morpholine oxygens and amino acid residues in the protein, or hydrophobic interactions involving the pyridine ring. Such studies are crucial in computer-aided drug design for screening and optimizing potential drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For scaffolds related to this compound, a 3D-QSAR study could be constructed.

This would involve:

Data Collection : Assembling a dataset of aminopyridine derivatives with experimentally measured biological activity against a specific target.

Descriptor Calculation : For each molecule in the series, a set of numerical descriptors representing its physicochemical properties (e.g., electronic, steric, hydrophobic) is calculated.

Model Building : A mathematical model is then developed that correlates these descriptors with the observed biological activity.

Prediction : This model can then be used to predict the activity of new, untested compounds, such as this compound, based solely on its structure.

QSAR provides valuable theoretical insights for designing and optimizing new molecules with potentially higher activity and serves as a powerful tool in medicinal chemistry. nih.gov

Identification of Pharmacophoric Elements

Pharmacophore modeling is instrumental in identifying the essential three-dimensional arrangement of functional groups in this compound that are responsible for its biological interactions. The key pharmacophoric features include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, which collectively define its potential to bind to biological targets.

The central aminopyridine core is a critical component of its pharmacophoric profile. The exocyclic amino group at the 4-position of the pyridine ring serves as a potent hydrogen bond donor. Conversely, the nitrogen atom within the pyridine ring and the oxygen atoms of the two morpholine rings function as hydrogen bond acceptors. The saturated hydrocarbon portions of the morpholine rings contribute to the molecule's hydrophobic character.

Computational studies on a series of 2,6-disubstituted-4-aminopyridine derivatives have underscored the importance of a hydrogen bond donor feature at the 4-amino group and two hydrogen bond acceptor features associated with the pyridine nitrogen and one of the morpholine oxygen atoms. The precise spatial arrangement of these elements is crucial for the molecule's effective binding to its target protein.

Table 1: Key Pharmacophoric Elements of this compound

| Pharmacophoric Feature | Molecular Moiety | Role in Binding |

| Hydrogen Bond Donor | 4-Amino group (-NH2) | Interacts with acceptor groups in the target protein. |

| Hydrogen Bond Acceptor | Pyridine ring nitrogen | Forms hydrogen bonds with donor groups in the target. |

| Hydrogen Bond Acceptor | Morpholine oxygen atoms | Interact with hydrogen bond donors in the binding site. |

| Hydrophobic Region | Morpholine rings | Engage in hydrophobic interactions with nonpolar residues. |

Correlating Structural Features with Biological Modulatory Potential

The biological modulatory potential of this compound and its analogs is intrinsically linked to their structural features. Quantitative Structure-Activity Relationship (QSAR) models have been employed to establish a mathematical correlation between the physicochemical properties of these compounds and their biological effects.

A primary structural determinant of activity is the nature of the substituents at the 2 and 6 positions of the pyridine ring. The two morpholine rings are crucial in this regard. Their size, shape, and flexibility significantly impact the molecule's binding affinity. Modifications to the morpholine rings, such as introducing substituents or replacing them with other heterocyclic systems, have been shown to alter biological activity.

For example, research has indicated that the steric bulk of the substituents at the 2 and 6 positions can affect the planarity of the pyridine ring system. This, in turn, influences the electronic properties of the 4-amino group and its hydrogen bonding capacity. A certain degree of non-planarity may be advantageous for optimal binding, enabling the molecule to adopt a more favorable conformation within the binding site.

The electronic properties of the aminopyridine core are also of paramount importance. The electron-donating nature of the 4-amino group enhances the electron density of the pyridine ring, which can strengthen its interaction with electron-deficient areas of a target protein. The pKa of the 4-amino group is another critical parameter, as it dictates its ionization state at physiological pH, which is vital for its function as a hydrogen bond donor.

Table 2: Correlation of Structural Features with Biological Modulatory Potential

| Structural Feature | Influence on Biological Modulatory Potential |

| Substituents at 2 and 6 positions | |

| Size and Shape | Affects the steric fit within the binding pocket of a target. |

| Flexibility | Allows for conformational adjustments to optimize binding interactions. |

| 4-Amino Group | |

| Hydrogen Bonding Capacity | Essential for anchoring the molecule to its biological target. |

| pKa | Determines the ionization state and the strength of hydrogen bonding. |

| Pyridine Ring | |

| Electronic Properties | Influences the overall electrostatic interactions with the target protein. |

These computational and theoretical investigations provide a foundational understanding of the molecular characteristics that govern the activity of this compound. This knowledge is invaluable for the rational design of novel, more potent, and selective analogs for a range of potential applications.

Role As a Privileged Scaffold and Building Block in Molecular Design

Integration of 2,6-Dimorpholin-4-ylpyridin-4-amine into Hybrid Molecules

The chemical reactivity of the 4-amino group and the activated pyridine (B92270) core of this compound establishes it as a prime starting material for synthesizing a range of fused heterocyclic systems and larger, multi-heterocyclic structures.

The 2,6-diaminopyridine (B39239) framework, which is the foundational structure of this compound, serves as a crucial precursor in the synthesis of pyrido[2,3-d]pyrimidines. researchgate.netmdpi.comnih.gov These fused heterocyclic systems have garnered considerable attention due to their wide array of pharmacological activities, including potential applications as anticancer and anti-inflammatory agents. researchgate.net The synthetic routes to these compounds typically involve the condensation of a 2,6-diaminopyridine derivative with various electrophilic reagents.

A common method for preparing pyrido[2,3-d]pyrimidines, for example, involves reacting a 2-aminonicotinonitrile (a derivative of 2-aminopyridine) with reagents such as diethyl oxalate, or through an acylation step followed by intramolecular cyclization. nih.gov It is conceivable that this compound, with its reactive amino group, could undergo analogous cyclization reactions to yield pyrimidine-fused systems. For instance, a reaction with an appropriate three-carbon electrophile could facilitate the formation of a pyrimidine (B1678525) ring fused to the central pyridine core.

In a similar vein, the synthesis of triazine-fused pyridines, like pyridotriazines, can be accomplished using diaminopyridine precursors. nih.gov The formation of the triazine ring generally entails the reaction of the diamine with a dicarbonyl compound or a similar chemical equivalent, followed by a cyclization step. The this compound scaffold possesses the required diamine functionality to participate in such chemical transformations, thereby paving the way for the development of novel triazine-fused heterocyclic libraries. nih.gov

The this compound scaffold is a versatile building block for constructing more elaborate, multi-heterocyclic structures. The molecule's multiple reactive sites, including the exocyclic amino group and the nitrogen atoms within the pyridine and morpholine (B109124) rings, permit a diverse range of chemical modifications.

Multi-component reactions (MCRs) offer an efficient method for synthesizing complex molecules from simpler starting materials in a single step. The 2,6-diaminopyridine structural element within this compound can be effectively used in MCRs to build sophisticated heterocyclic systems. For example, pyrido[2,3-d]pyrimidines can be produced in a one-pot reaction using an aldehyde, malononitrile, and a 6-aminouracil (B15529) derivative, which is structurally akin to the diaminopyridine system. nih.gov This suggests that this compound could be a valuable participant in similar MCRs, leading to the generation of new multi-heterocyclic compounds with potential biological applications. The resulting complex molecules often exhibit unique three-dimensional conformations that are highly sought after for targeting specific protein-protein interactions or deep enzymatic binding pockets.

Influence of the Dimorpholinopyridine Moiety on Molecular Recognition

The dimorpholinopyridine portion of a molecule significantly directs its interaction with biological targets, thereby affecting its binding affinity and selectivity. This influence stems from its distinct hydrogen bonding capabilities and its contributions to non-covalent interactions, such as hydrophobic and van der Waals forces.

Hydrogen bonds are crucial for the specificity of interactions between proteins and ligands. nih.gov The this compound scaffold offers several sites for forming hydrogen bonds. The exocyclic 4-amino group can function as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the two morpholine rings can act as hydrogen bond acceptors.

Within a protein's active site, the pyridine nitrogen can form a significant hydrogen bond with a donor residue, such as the backbone amide of an amino acid. nih.gov The amino group at the 4-position is capable of donating hydrogen bonds to acceptor residues like aspartate or glutamate. nih.gov The oxygen atoms of the morpholine rings are effective hydrogen bond acceptors and can interact with donor groups on the protein surface or with water molecules that facilitate protein-ligand contacts. This network of hydrogen bonds can substantially enhance the stability of the protein-ligand complex. Molecular docking simulations of analogous heterocyclic systems have demonstrated that such hydrogen bonding interactions are pivotal to their binding affinity. ijpbs.comlew.ro

Table 1: Potential Hydrogen Bonding Interactions of the this compound Scaffold

| Functional Group | Role in Hydrogen Bonding | Potential Protein Partner (Amino Acid Residue) |

| Pyridine Nitrogen | Acceptor | Serine, Threonine, Asparagine, Glutamine (Side Chain OH or NH₂) |

| 4-Amino Group | Donor | Aspartate, Glutamate (Side Chain Carboxylate), Main Chain Carbonyl Oxygen |

| Morpholine Oxygen | Acceptor | Serine, Threonine, Lysine, Arginine (Side Chain OH or NH₃⁺) |

In addition to hydrogen bonding, the nonpolar regions of the this compound scaffold contribute to binding through hydrophobic and van der Waals interactions. The ethylene (B1197577) bridges of the morpholine rings and the aromatic pyridine core can establish favorable contacts with hydrophobic pockets within a protein's binding site.

Future Research Directions and Open Questions

Development of Advanced Synthetic Strategies for Complex Dimorpholinopyridine Derivatives

The synthesis of multisubstituted pyridines, including complex dimorpholinopyridine derivatives, remains an active area of research. While established methods exist, the development of more efficient, modular, and stereoselective synthetic routes is a continuous pursuit. Future synthetic strategies are expected to focus on:

Modular Approaches: The development of synthetic pathways that allow for the flexible and independent introduction of various substituents on the pyridine (B92270) ring is highly desirable. This would enable the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. A two-step procedure involving the preparation of "skipped" allenyl imines followed by a palladium-catalyzed cyclization has shown promise for the synthesis of multisubstituted pyridines with flexible control over the substitution pattern. acs.org

Late-Stage Functionalization: Techniques that permit the modification of the dimorpholinopyridine core at a late stage in the synthetic sequence are of paramount importance. This would provide access to a wider range of derivatives that might not be accessible through traditional linear syntheses.

Catalytic Methods: The use of transition metal catalysts for C-H activation and cross-coupling reactions offers a powerful tool for the direct and selective introduction of functional groups onto the pyridine ring. nih.gov Exploring novel catalytic systems could lead to more atom-economical and environmentally benign synthetic processes. For instance, the synthesis of 2,6-diiminopyridine complexes with group 2 metals has been achieved and their electrochemical properties investigated, suggesting their potential as soluble reducing agents in synthesis. nih.gov

Flow Chemistry: The application of continuous flow technologies can offer advantages in terms of reaction control, scalability, and safety, particularly for reactions that are exothermic or involve hazardous reagents.

A recent study detailed the synthesis of six new 2,6-disubstituted thiosemicarbazone derivatives of pyridine, highlighting a synthetic route that could be adapted for creating complex dimorpholinopyridine analogues. nih.gov This research underscores the ongoing efforts to expand the synthetic toolbox for this class of compounds.

In-depth Characterization of Tautomeric Forms and Isomerism

The potential for tautomerism and isomerism in 2,6-Dimorpholin-4-ylpyridin-4-amine presents a fascinating area for future investigation. The presence of an amino group at the 4-position of the pyridine ring introduces the possibility of amino-imino tautomerism.

Tautomerism:

The equilibrium between the aminopyridine and the corresponding pyridin-4-imine tautomer can be influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents on the pyridine ring. youtube.com While 2- and 4-hydroxypyridines predominantly exist as the pyridone tautomer, the case for aminopyridines is more complex. chemtube3d.com Understanding the predominant tautomeric form of this compound under physiological conditions is crucial, as different tautomers can exhibit distinct biological activities and physicochemical properties.

Future research should employ a combination of spectroscopic techniques (NMR, IR, UV-Vis) and computational methods to:

Identify and quantify the different tautomeric forms present in various environments. mdpi.com

Investigate the kinetics and thermodynamics of the tautomeric interconversion.

Elucidate the structural features that stabilize a particular tautomer.

Studies on related heterocyclic systems, such as gemcitabine, have demonstrated the successful use of ATR-FTIR spectroscopy to detect and interconvert tautomers. nih.gov

Isomerism:

Positional isomerism, where the morpholino groups are attached to different positions on the pyridine ring, can significantly impact the molecule's properties. Research on other disubstituted pyridines has shown that changing the substitution pattern can alter photophysical properties and biological activity. For example, a study on phenylmethylene pyridineacetonitrile derivatives demonstrated that tuning the substitution position of the pyridine ring influenced molecular configuration and conjugation, leading to different fluorescence emissions.

Future work should involve the synthesis and comparative analysis of different isomers of dimorpholinopyridin-4-amine to establish clear structure-property relationships. This would provide valuable insights for the rational design of new derivatives with tailored characteristics.

Elucidating Novel Biological Targets Beyond Current Kinase Research

While many pyridine derivatives have been investigated as kinase inhibitors, there is a significant opportunity to explore other potential biological targets for this compound and its analogues. The structural features of this compound, including the two morpholino groups and the 4-amino substituent, may allow it to interact with a variety of biological macromolecules.

Future research in this area should focus on:

Broad-Spectrum Biological Screening: Employing high-throughput screening assays against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities.

Target Identification Studies: For compounds that exhibit interesting phenotypic effects in cell-based assays, proteomics and chemical biology approaches can be used to identify their specific molecular targets.

Exploring Non-Enzymatic Targets: The potential for these compounds to interact with nucleic acids or to modulate protein-protein interactions should also be investigated.

Recent research on other substituted pyridines has revealed a range of biological activities beyond kinase inhibition. For instance, 2,6-disubstituted thiosemicarbazone derivatives of pyridine have shown potential as antituberculosis agents. nih.govnih.gov Furthermore, 2,4-disubstituted pyridine derivatives have been found to be effective against intracellular and biofilm-forming tubercle bacilli. nih.gov These findings suggest that dimorpholinopyridine derivatives could also possess antimicrobial or other therapeutic properties. Thallium(III) complexes containing pyridine-2,6-dicarboxylate (B1240393) derivatives have even shown selective anticancer activity. nih.gov

Computational Design of Functionally Tunable Dimorpholinopyridine-Based Molecules

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. In the context of this compound, computational approaches can be employed to:

Predict Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity, and membrane permeability for novel derivatives.

Guide Synthetic Efforts: Computational modeling can help prioritize the synthesis of the most promising analogues by predicting their binding affinity and selectivity for specific biological targets. nih.gov

Understand Molecular Interactions: Molecular docking and molecular dynamics simulations can provide detailed insights into the binding mode of these compounds with their biological targets, facilitating the design of more potent and selective inhibitors.

The use of computational modeling in the design of pyridine variants of benzoyl-phenoxy-acetamide for glioblastoma treatment has demonstrated the power of these approaches in medicinal chemistry. nih.gov By integrating computational design with synthetic chemistry and biological evaluation, the development of functionally tunable dimorpholinopyridine-based molecules with optimized therapeutic potential can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Dimorpholin-4-ylpyridin-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a pyridine scaffold. For example, substituting chloro or fluoro groups at the 2- and 6-positions with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to isolate the product from byproducts like unreacted morpholine or dimeric species . Yield optimization requires precise stoichiometric ratios (e.g., 2.2 equiv morpholine per chloro group) and inert atmosphere to prevent oxidation.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The ¹H-NMR spectrum should show characteristic peaks for morpholine protons (δ 3.6–3.8 ppm, multiplet) and pyridine protons (e.g., δ 8.2 ppm for H-4). The absence of residual chloro signals (δ ~6–7 ppm) confirms complete substitution.

- MS : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular formula (C₁₃H₂₀N₄O₂).

- IR : Stretching bands at ~1100 cm⁻¹ (C-O-C in morpholine) and ~1600 cm⁻¹ (C=N in pyridine) validate functional groups .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

- Methodological Answer : Initial screening should include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices.

- Enzyme Inhibition : Kinase or protease inhibition assays if the compound targets specific pathways (e.g., EGFR or HIV protease) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on morpholine’s oxygen as a hydrogen bond acceptor.

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at the pyridine 4-position) with bioactivity using Hammett constants or DFT-calculated parameters (e.g., HOMO-LUMO gaps) .

- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues (e.g., Lys45 in EGFR) for mutagenesis validation .

Q. How should researchers address contradictory data in solubility and stability studies of this compound?

- Methodological Answer :

- Solubility : Use standardized buffers (e.g., PBS at pH 7.4) and quantify via UV-Vis spectroscopy. Discrepancies may arise from polymorphic forms; characterize crystalline vs. amorphous phases via XRD .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). HPLC monitoring can detect hydrolysis products (e.g., morpholine cleavage). If instability occurs, consider formulation with cyclodextrins or PEGylation .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., -SO₃H) to improve aqueous solubility while maintaining logP <3 via ClogP calculations.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., morpholine ring oxidation). Stabilize via deuteration or fluorination .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to avoid rapid clearance .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s antimicrobial efficacy across studies?

- Methodological Answer :

- Strain Variability : Test against isogenic mutant strains (e.g., S. aureus RN4220 vs. clinical isolates) to assess resistance mechanisms.

- Assay Conditions : Standardize inoculum size (5×10⁵ CFU/mL) and growth media (Mueller-Hinton II). Discrepancies in MIC values >2-fold suggest methodological inconsistencies .

- Synergy Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to determine if resistance is pump-mediated .

Experimental Design Considerations

Q. What controls are essential in SAR studies of this compound analogs?

- Methodological Answer :

- Positive Controls : Include known inhibitors (e.g., imatinib for kinase assays).

- Negative Controls : Synthesize a des-morpholine analog to isolate the morpholine’s contribution.

- Counter-Screens : Test against unrelated targets (e.g., GPCRs) to rule out off-target effects .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.